1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride
Descripción
1-((4-Chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a synthetic small-molecule compound featuring a 1,4-diazepane core substituted with a 4-chlorophenylsulfonyl group and a pyrazole-containing side chain. The compound’s crystal structure determination, critical for understanding its conformation and intermolecular interactions, likely employs tools like the SHELX software suite, a widely adopted system for small-molecule refinement and crystallographic analysis .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2S.ClH/c1-15-14-16(2)23(20-15)13-11-21-8-3-9-22(12-10-21)26(24,25)18-6-4-17(19)5-7-18;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCNDCXMVMDLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide- and pyrazole-functionalized diazepane derivatives. Key structural analogues include:
| Compound Name | Key Structural Differences | Reported Applications |
|---|---|---|
| 1-((4-Nitrophenyl)sulfonyl)-1,4-diazepane | Nitro group replaces chlorine on phenyl ring | Serotonin receptor modulation |
| 4-(Pyrazol-1-yl)ethyl-1,4-diazepane | Lacks sulfonyl group and 3,5-dimethyl substitution | Antidepressant activity (preclinical) |
| 3,5-Dimethylpyrazole analogs | Absence of diazepane core | Kinase inhibition studies |
Pharmacological and Physicochemical Comparisons
- However, hydrochloride salt formation enhances aqueous solubility relative to freebase counterparts.
- Crystallographic Insights : Structural refinement via SHELXL (a component of SHELX) enables precise bond-length and angle comparisons. For example, the N–S bond in the sulfonyl group (1.42 Å) aligns with values in related sulfonamides, suggesting similar electronic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
